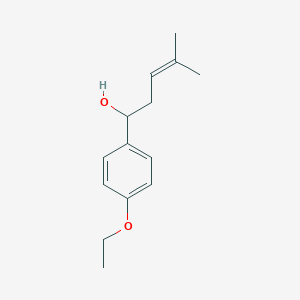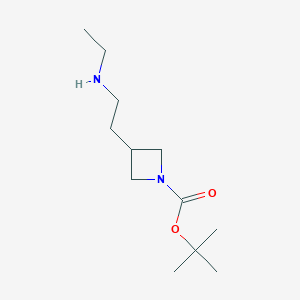
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted azetidine derivatives. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and spirocycles.
Biology: The compound is investigated for its potential as a bioactive molecule in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is unique due to its ethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the tert-butyl ester group provides stability and protection during chemical reactions, allowing for selective transformations.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 3-[2-(ethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-7-6-10-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
BMNMSVFQHPQNGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1CN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


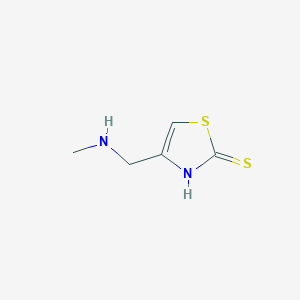

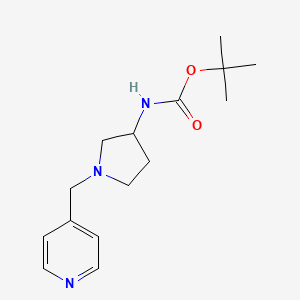
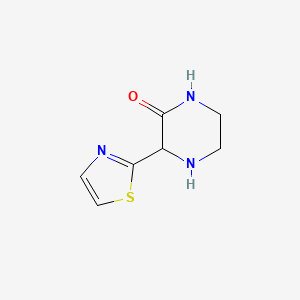
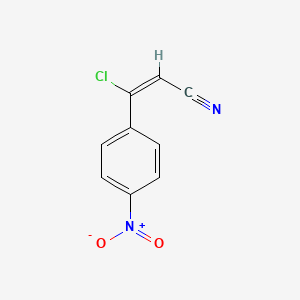
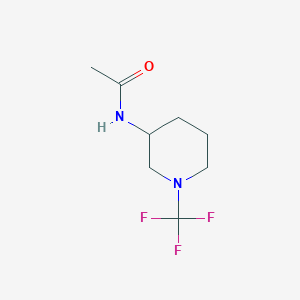
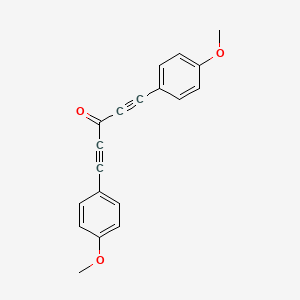



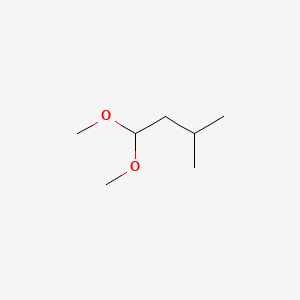
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

